![molecular formula C7H9ClN2O2 B1461726 2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride CAS No. 24027-06-3](/img/structure/B1461726.png)
2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride
Overview
Description
Scientific Research Applications
Analytical Chemistry Applications
- High-Performance Liquid Chromatography : Pralidoxime chloride and its decomposition products, including 2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride, can be determined using high-performance liquid chromatography (HPLC). This method is specific and shows high accuracy and precision for these compounds (Prue, Johnson, & Kho, 1983).
Decomposition and Stability Studies
- Decomposition Kinetics : The decomposition of pyridinium compounds in aqueous solutions, including those related to 2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride, follows first-order kinetics. These studies help in understanding the stability and degradation pathways of these compounds (Mdachi et al., 1990).
Photoreactions and Molecular Interactions
- Photoreactions in Methanol : The photoreactions of compounds like 3-Carbamoyl-N-methylpyridinium perchlorate under different conditions (like the presence of oxygen) can significantly change the product outcomes. Such studies are crucial in photochemistry and related applications (Ohkoshi et al., 1992).
Chemical Synthesis and Reactions
- Synthesis of Cationic Surfactants : New cationic surfactants like 1-Alkylthiomethyl-3-carbamoylpyridinium chlorides have been synthesized, with some showing strong antimicrobial activities. This development opens new avenues in the synthesis of specialized chemicals (Pernak, Zygadło, & Cieniecka-Rosłonkiewicz, 2005).
Fluorometric Analysis
- Fluorometric Determination of Aromatic Aldehydes : 1, 4-Dimethyl-3-carbamoylpyridinium chloride has been used as a fluorogenic reagent for determining aromatic aldehydes, highlighting its role in sensitive analytical methods (Sano, Ogawa, & Takitani, 1987).
Material Sciences and Catalysis
- Aggregation and Fluorescence Quenching of Surfactant Ionic Liquids : Studies on the aggregation behavior of ionic liquids, including 1-alkyl-3-methylpyridinium chlorides, in aqueous solutions have provided insights into their properties like fluorescence quenching, crucial in material sciences (Blesic et al., 2008).
properties
IUPAC Name |
3-hydroxy-1-methylpyridin-1-ium-2-carboxamide;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-9-4-2-3-5(10)6(9)7(8)11;/h2-4H,1H3,(H2-,8,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAOQRMTXNTAMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1C(=O)N)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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